molecular formula C15H14N4O2 B5689998 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5689998
M. Wt: 282.30 g/mol
InChI Key: XYMVDEAEKBKPEK-UHFFFAOYSA-N
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Description

5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been reported to disrupt the cell membrane of certain organisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation. In addition, it has been reported to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential as a pesticide in agriculture. In addition, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(1H-imidazol-2-yl)aniline with ethyl 3-bromo-2-hydroxypropionate in the presence of a base, followed by cyclization with hydrazine hydrate and acetic anhydride. This method has been reported to yield the compound in good purity and yield.

Scientific Research Applications

5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-tumor and anti-inflammatory properties. In the field of agriculture, it has been studied for its potential use as a pesticide. In addition, it has also been investigated for its potential applications in the field of materials science, such as in the synthesis of new polymers.

properties

IUPAC Name

5-[3-(1H-imidazol-2-yl)phenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-10(13-16-5-6-17-13)8-11(3-1)15-18-14(19-21-15)12-4-7-20-9-12/h1-3,5-6,8,12H,4,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMVDEAEKBKPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC=CC(=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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